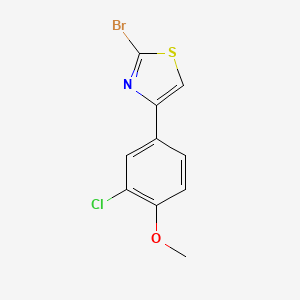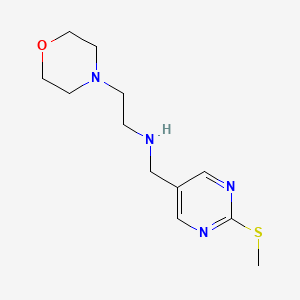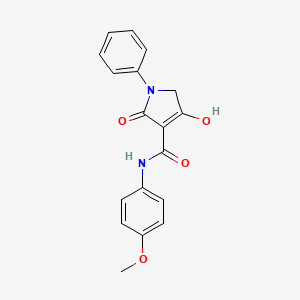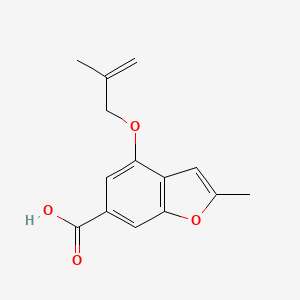
2-Bromo-4-(3-chloro-4-methoxyphenyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(3-chloro-4-methoxyphenyl)thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3-chloro-4-methoxyphenyl)thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Substituents: The bromine, chlorine, and methoxy groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and continuous flow reactors can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(3-chloro-4-methoxyphenyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.
Coupling Reactions: Suzuki-Miyaura coupling can be used to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substituted Thiazoles: Formed through nucleophilic substitution.
Sulfoxides and Sulfones: Formed through oxidation.
Thiazolidines: Formed through reduction.
Aplicaciones Científicas De Investigación
2-Bromo-4-(3-chloro-4-methoxyphenyl)thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial and fungal infections, as well as cancer.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(3-chloro-4-methoxyphenyl)thiazole involves its interaction with specific molecular targets:
Antimicrobial Activity: Inhibits the biosynthesis of bacterial cell walls and disrupts fungal cell membranes.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting key signaling pathways such as NF-κB.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-(4-methoxyphenyl)thiazole: Similar structure but lacks the chlorine atom.
2-Bromo-4’-methoxyacetophenone: Contains a methoxy group but has a different core structure.
Uniqueness
2-Bromo-4-(3-chloro-4-methoxyphenyl)thiazole is unique due to the combination of bromine, chlorine, and methoxy groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H7BrClNOS |
|---|---|
Peso molecular |
304.59 g/mol |
Nombre IUPAC |
2-bromo-4-(3-chloro-4-methoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C10H7BrClNOS/c1-14-9-3-2-6(4-7(9)12)8-5-15-10(11)13-8/h2-5H,1H3 |
Clave InChI |
HMUIVHKKSQUZPX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=CSC(=N2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-Butyl4-(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)piperazine-1-carboxylate](/img/structure/B11809015.png)
![2-amino-N-[(3S)-1-methylpiperidin-3-yl]propanamide](/img/structure/B11809017.png)








